molecular formula C20H26N4O3 B2708857 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034614-78-1

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2708857
CAS No.: 2034614-78-1
M. Wt: 370.453
InChI Key: GKFWXHKFVJOTEM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a piperidinyl group linked through a urea moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting 4-piperidone with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride.

    Coupling with Dimethoxyphenyl Isocyanate: The piperidinyl intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative. This step typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or the piperidinyl moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug design.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for constructing diverse chemical entities.

    Material Science: Research has explored the use of this compound in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or ion channels, thereby affecting cellular signaling pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2,3-Dimethoxyphenyl)-3-(piperidin-4-yl)methyl)urea: This compound lacks the pyridinyl group, which may affect its reactivity and biological activity.

    1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: The position of the pyridinyl group is different, which can influence the compound’s binding affinity and selectivity for certain targets.

    1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer, this compound may exhibit distinct chemical and biological properties due to the variation in the pyridinyl group’s position.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-18-7-3-6-17(19(18)27-2)23-20(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWXHKFVJOTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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